molecular formula C8H2F17NO2S B12651810 Heptadecafluoroisooctanesulphonamide CAS No. 93894-56-5

Heptadecafluoroisooctanesulphonamide

Cat. No.: B12651810
CAS No.: 93894-56-5
M. Wt: 499.15 g/mol
InChI Key: LIDOVKZSCIIYGP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Heptadecafluoroisooctanesulphonamide undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents include ammonia, ammonium hydroxide, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

    Major Products: The primary products of these reactions depend on the specific reagents and conditions used but generally include modified sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of heptadecafluoroisooctanesulphonamide involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and improves the wetting properties of solutions. In electrochemical applications, it enhances the stability of the solution, leading to more efficient electrochemical reactions .

Comparison with Similar Compounds

Heptadecafluoroisooctanesulphonamide is unique due to its high fluorine content and specific structural properties. Similar compounds include:

    Perfluorooctanesulfonamide (PFOSA): Another fluorinated sulfonamide with similar surfactant properties.

    Perfluorooctanoic acid (PFOA): A related compound used in various industrial applications but with different chemical properties.

    Perfluorooctanesulfonic acid (PFOS): Known for its use in firefighting foams and other industrial applications.

These compounds share some functional similarities but differ in their specific applications and chemical properties.

Properties

CAS No.

93894-56-5

Molecular Formula

C8H2F17NO2S

Molecular Weight

499.15 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonamide

InChI

InChI=1S/C8H2F17NO2S/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28/h(H2,26,27,28)

InChI Key

LIDOVKZSCIIYGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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